molecular formula C10H10N4O3 B5545750 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol

6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol

Cat. No. B5545750
M. Wt: 234.21 g/mol
InChI Key: LXQIJWZAJIBDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, also known as PMSF, is a widely used serine protease inhibitor in biochemical research. It is a white crystalline powder with a molecular weight of 198.23 g/mol and a melting point of 89-90°C. PMSF is used to inhibit serine proteases in various biological samples such as cells, tissues, and purified enzymes.

Scientific Research Applications

Antimicrobial Activity

A series of pyrimidinones, oxazinones, and their derivatives, potentially including 6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol, have been synthesized for their antimicrobial properties. These compounds have shown good antibacterial and antifungal activities, comparable to conventional drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Synthesis and Structural Analysis

The compound has been involved in studies focused on synthesis and structural analysis. For instance, research on transformations of methyl 3-dimethylamino-2-(1-methoxycarbonyl-4-oxo-4H-pyrido[1,2-a]pyrazin-3-yl)acrylate into imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes has been documented (Kolar et al., 1996).

Chemical Structure Elucidation

Studies have also been conducted on the complete structure analysis of complex products from cyclocondensation of arylhydrazomalononitriles, including clusters of protonated and unprotonated nitrogens, by using pulsed-field-gradient heteronuclear NMR techniques. Such research helps in elucidating the chemical structure of complex molecules like this compound (Pollesello & Nore, 2003).

Crystal Structure and Spectroscopic Studies

The compound has been a subject in the synthesis of new derivatives and their characterization through crystal structure and spectroscopic studies. These studies contribute to a better understanding of the molecular structure and properties of such compounds (Kalai et al., 2021).

Reaction Product Analysis

It has been identified in studies analyzing reaction products, such as in the case of a mesoionic pyridazinium sulfonate, revealing unexpected reaction products and rearrangements (Simonsen et al., 1994).

Antifungal and Antibacterial Activity

Research has been conducted on novel chromone-pyrimidine coupled derivatives, including their synthesis and antimicrobial analysis. This research explores the potential of these compounds, possibly including this compound, in antimicrobial applications (Tiwari et al., 2018).

properties

IUPAC Name

3-(4-methoxy-6-methylpyrimidin-2-yl)oxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-6-5-9(16-2)12-10(11-6)17-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQIJWZAJIBDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=NNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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